molecular formula C11H18Si2 B12599214 CID 78064630

CID 78064630

Katalognummer: B12599214
Molekulargewicht: 206.43 g/mol
InChI-Schlüssel: PPBRKYQUEAQYBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78064630” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78064630 involves specific synthetic routes and reaction conditions. One common method includes the use of crystal forms A and B, which exhibit good physiochemical stability, regular crystal habit, and good particle size uniformity . The preparation method for these crystal forms is straightforward, ensuring high yield and purity with effective impurity removal.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, filtration, and purification to achieve the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78064630 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced properties or new functionalities that expand the compound’s applications.

Wissenschaftliche Forschungsanwendungen

CID 78064630 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other compounds and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of CID 78064630 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological effects. Understanding these interactions is crucial for developing new applications and therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78064630 can be identified using databases like PubChem . These compounds may share structural similarities or exhibit comparable properties and applications.

Uniqueness

This compound stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industry.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, reactions, applications, and mechanisms of action provide a foundation for further research and development. By comparing it with similar compounds, researchers can better understand its unique properties and explore new opportunities for its use.

Eigenschaften

Molekularformel

C11H18Si2

Molekulargewicht

206.43 g/mol

InChI

InChI=1S/C11H18Si2/c1-12-9-10-13(2,3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

PPBRKYQUEAQYBI-UHFFFAOYSA-N

Kanonische SMILES

C[Si]CC[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.